molecular formula C10H14N2O2 B2766220 ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 174198-29-9

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B2766220
CAS No.: 174198-29-9
M. Wt: 194.234
InChI Key: HESKTUHERVMQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESKTUHERVMQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4492-02-8
Record name ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the structure of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular structure, explore robust synthetic protocols, and illuminate its role as a versatile scaffold in the development of novel therapeutics. This document is intended to serve as a foundational resource, blending established chemical principles with practical, field-proven insights for professionals engaged in drug discovery and organic synthesis.

Core Structural Analysis and Physicochemical Profile

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound represents a key synthetic intermediate, combining the indazole nucleus with a reactive ester functional group, making it a valuable building block for creating diverse chemical libraries.[2][3]

Nomenclature and Chemical Identifiers

A precise understanding begins with proper identification. The properties of this compound are summarized below:

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 4492-02-8
Molecular Formula C₁₀H₁₄N₂O₂[5]
Molecular Weight 194.23 g/mol [4]
Appearance Solid
SMILES CCOC(=O)C1=NNC2=C1CCCC2[4]
InChI Key HESKTUHERVMQMI-UHFFFAOYSA-N[4]
Key Structural Features

The molecule's architecture is a fusion of a pyrazole ring and a saturated six-membered carbocycle (a cyclohexane ring). This tetrahydro-indazole core is distinct from the fully aromatic indazole.

  • Fused Heterocyclic System: The structure consists of a pyrazole ring fused to a cyclohexane ring. The pyrazole moiety provides sites for hydrogen bonding and potential metal coordination, while the saturated cyclohexane ring imparts a three-dimensional character that can be crucial for specific binding interactions with biological targets.

  • Tautomerism: The "1H" designation specifies that the hydrogen atom is located on the nitrogen at position 1 of the pyrazole ring. This is the thermodynamically favored tautomer in many cases, though the position of this proton can influence reactivity, particularly in N-alkylation reactions.

  • Ethyl Carboxylate Group: Positioned at C3, the ethyl ester is a critical functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, hydrazides, and other derivatives, serving as the primary vector for molecular elaboration in drug design.[1][6]

Caption: 2D Structure of the title compound.

Spectroscopic Signature for Structural Verification

Empirical verification of the structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic downfield signal for the N-H proton (δ > 10 ppm), which is often broad. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃). The four methylene groups (CH₂) of the cyclohexane ring will appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will be distinguished by the ester carbonyl signal (C=O) around δ 160-170 ppm. The carbons of the pyrazole ring will appear further downfield, while the four sp³ hybridized carbons of the cyclohexane ring will be found in the upfield region.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of principal functional groups. A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the ester. A broad absorption in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula (C₁₀H₁₄N₂O₂) by identifying the molecular ion peak [M+H]⁺ at m/z 195.1128.

Synthesis and Chemical Reactivity

The synthesis of this scaffold is efficient and typically relies on well-established cyclocondensation reactions. The causality behind the chosen synthetic route is the ready availability of starting materials and the high-yielding nature of the transformation.

Primary Synthetic Protocol: Cyclocondensation

The most common and industrially scalable synthesis involves the reaction of an activated cyclohexane derivative with a hydrazine source. This is a variation of the Knorr pyrazole synthesis.

Workflow: Synthesis via Cyclocondensation

G start Ethyl 2-oxocyclohexane-1-carboxylate + Hydrazine Hydrate reagents Solvent: Ethanol Condition: Reflux start->reagents Reaction product Ethyl 4,5,6,7-tetrahydro-1H- indazole-3-carboxylate reagents->product Cyclization & Dehydration

Caption: General workflow for synthesis.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2-oxocyclohexane-1-carboxylate (1.0 equivalent) in absolute ethanol (5-10 volumes), add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.

  • Execution: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Scientific Rationale: The initial step is the formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the ketone carbonyl. The subsequent intramolecular cyclization is driven by the attack of the second nitrogen atom on the ester carbonyl, followed by dehydration to form the stable pyrazole ring.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to ambient temperature and the solvent is removed under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product as a solid.

Core Derivatization Strategies

The true utility of this compound lies in its capacity for diversification. Two primary sites are targeted for modification in drug discovery campaigns: the N1-position of the pyrazole ring and the C3-ester.

Derivatization Pathways

G cluster_0 N1-Functionalization cluster_1 C3-Functionalization core This compound N1-H C3-Ester N_Alkylation N-Alkyl/Aryl Derivatives core:f0->N_Alkylation R-X, Base (e.g., K₂CO₃, NaH) Hydrolysis Carboxylic Acid Intermediate core:f1->Hydrolysis LiOH or NaOH Amides Diverse Amide Library Hydrolysis->Amides Amine, Coupling Agent (EDC, HOBT)

Caption: Key derivatization pathways.

  • N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form an anion that readily reacts with various electrophiles like alkyl halides or aryl halides (in the case of Buchwald-Hartwig or Ullmann coupling), providing access to a wide range of N-substituted analogs.

  • Amide Formation: Saponification (hydrolysis) of the ethyl ester using a base like lithium hydroxide yields the corresponding 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.[7] This carboxylic acid is a versatile precursor for forming amide bonds by reacting with a diverse set of amines using standard peptide coupling reagents (e.g., EDC, HOBT, HATU).[1] This is a cornerstone strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.

Applications in Drug Discovery and Development

The tetrahydro-indazole scaffold is a key component in a variety of therapeutic agents, demonstrating its value in targeting complex biological systems.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This molecule serves as a pivotal intermediate in the synthesis of more complex drug candidates. Its derivatives have been investigated for a range of biological activities, including:

  • Anti-inflammatory and Analgesic Agents: Derivatives have been explored as antagonists for receptors like the prostanoid EP4 receptor, which is implicated in inflammation and cancer immunotherapy.[8]

  • Anticancer Agents: The indazole nucleus is found in numerous kinase inhibitors and other anti-proliferative agents.[1][3] The ability to rapidly generate diverse libraries from this core structure is invaluable for screening against cancer targets.

  • Neurological Disorders: The scaffold has been used to develop compounds targeting the central nervous system, including potential treatments for epilepsy.[2]

Case Study: A Scaffold for Kinase Inhibitors

Many protein kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The N-H group of the indazole can act as a crucial hydrogen bond donor, mimicking the interactions of ATP. By synthesizing a library of N1-substituted and C3-amide derivatives of the title compound, researchers can systematically probe the steric and electronic requirements of the kinase active site to optimize potency and selectivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification: According to GHS classifications, this compound and its close analogs may be harmful if swallowed, in contact with skin, or if inhaled.[4][7] It can also cause skin and serious eye irritation.[9]

  • Recommended Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2]

Conclusion and Future Outlook

This compound is more than just a chemical entity; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis and multiple points for chemical modification provide a robust foundation for the development of novel small-molecule therapeutics. Future research will likely continue to leverage this scaffold to explore new biological targets and to design next-generation medicines with improved efficacy and safety profiles. The inherent structural features of this compound ensure its continued relevance in the ongoing quest for new treatments for human diseases.

References

  • ChemBK. (2024). This compound - Introduction. Available from: [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Advanced Biochemicals. This compound. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1999). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Medicinal Chemistry. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. Available from: [Link]

  • Chemdad. 1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI). Available from: [Link]

Sources

A Deep Dive into the Spectroscopic Characterization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol , is a molecule of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motif is a common scaffold in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of these techniques and supported by data from related structures.

Molecular Structure and Key Features

The structure of this compound, with CAS number 4492-02-8, features a fused ring system consisting of a pyrazole ring and a cyclohexene ring.[2] An ethyl carboxylate group is attached at the 3-position of the indazole core. The tautomeric nature of the pyrazole ring (1H- and 2H-isomers) is a key consideration in the analysis of its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the tetrahydro-indazole core, and the N-H proton of the pyrazole ring.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H (indazole)
~4.3 - 4.5q2H-OCH₂CH₃
~2.6 - 2.8m4HH-4, H-7
~1.7 - 1.9m4HH-5, H-6
~1.3 - 1.5t3H-OCH₂CH₃

Note: Predicted values based on analysis of similar structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Interpretation and Causality:

  • N-H Proton: The broad singlet in the downfield region (δ 12.0-13.0 ppm) is characteristic of the acidic N-H proton of the indazole ring. Its broadness is a result of quadrupole broadening and potential intermolecular hydrogen bonding.

  • Ethyl Group: The ethyl group gives rise to a quartet at approximately δ 4.3-4.5 ppm for the methylene protons (-OCH₂-) and a triplet at around δ 1.3-1.5 ppm for the methyl protons (-CH₃). The quartet and triplet patterns are due to spin-spin coupling with the adjacent methyl and methylene protons, respectively, following the n+1 rule.

  • Tetrahydro-indazole Core: The four methylene groups of the cyclohexene ring are expected to show complex multiplets in the aliphatic region of the spectrum. The protons at C-4 and C-7, being adjacent to the pyrazole ring, are likely to be deshielded and appear at a lower field (δ 2.6-2.8 ppm) compared to the protons at C-5 and C-6 (δ 1.7-1.9 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~162 - 164C=O (ester)
~140 - 142C-7a
~134 - 136C-3
~115 - 117C-3a
~60 - 62-OCH₂CH₃
~20 - 26C-4, C-5, C-6, C-7
~14 - 15-OCH₂CH₃

Note: Predicted values based on analysis of similar structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Interpretation and Causality:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field (δ 162-164 ppm).

  • Aromatic/Heteroaromatic Carbons: The carbons of the pyrazole ring (C-3, C-3a, and C-7a) are expected in the aromatic region of the spectrum.

  • Aliphatic Carbons: The four methylene carbons of the cyclohexene ring will appear in the upfield region (δ 20-26 ppm). The methylene and methyl carbons of the ethyl group will also be in this region.

Experimental Protocol for NMR Spectroscopy:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons like the N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover all proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is particularly useful for assigning quaternary carbons.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3400Medium, BroadN-H Stretch
~2850 - 3000MediumC-H Stretch (aliphatic)
~1700 - 1720StrongC=O Stretch (ester)
~1600 - 1650MediumC=N Stretch (pyrazole ring)
~1450 - 1550MediumC=C Stretch (pyrazole ring)
~1000 - 1300StrongC-O Stretch (ester)

Interpretation and Causality:

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring. The broadening is due to hydrogen bonding.

  • C-H Stretch: The absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl group and the tetrahydro-indazole core.

  • C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is a clear indication of the ester carbonyl group. Its position is influenced by conjugation with the pyrazole ring.

  • C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear in the 1450-1650 cm⁻¹ region.

  • C-O Stretch: The strong absorption in the 1000-1300 cm⁻¹ range corresponds to the C-O stretching vibration of the ester group.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid Samples: Can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

    • Liquid Samples: Can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 194, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45) and the loss of the entire ester group (-COOC₂H₅, m/z = 73). Fragmentation of the tetrahydro-indazole ring can also lead to characteristic ions.

Interpretation and Causality:

The fragmentation pattern provides a "fingerprint" of the molecule. By analyzing the mass-to-charge ratios of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. For instance, the observation of a peak at m/z 149 would correspond to the loss of the ethoxy group from the molecular ion, confirming the presence of an ethyl ester.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to preserve the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Analysis_Flow Molecule Ethyl 4,5,6,7-tetrahydro-1H- indazole-3-carboxylate Ionization Ionization (e.g., EI, ESI) Molecule->Ionization MolecularIon Molecular Ion (M⁺) m/z = 194 Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragment1 Loss of -OC₂H₅ [M-45]⁺ m/z = 149 Fragmentation->Fragment1 Fragment2 Loss of -COOC₂H₅ [M-73]⁺ m/z = 121 Fragmentation->Fragment2 Fragment3 Ring Fragmentation Fragmentation->Fragment3

Caption: Fragmentation pathway in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug discovery and development, a thorough understanding of these spectroscopic fingerprints is not merely an academic exercise; it is a fundamental requirement for quality control, reaction monitoring, and the confident progression of this important molecular scaffold in the development of new therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemBK. This compound. [Link]

  • ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]

  • Google Patents.
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]

  • Dana Bioscience. Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole. [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. [Link]

  • ResearchGate. (PDF) New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ChemDad. 1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI). [Link]

Sources

Advanced Reaction Guide: Ethyl 4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 4492-02-8) is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Unlike its fully aromatic counterpart, the tetrahydro- derivative offers a unique saturation profile that modulates lipophilicity and metabolic stability.[2] It serves as a "Janus" intermediate: it can be functionalized while retaining the saturated cyclohexyl ring for specific steric fits (e.g., in certain anti-inflammatory agents), or it can be oxidized to the fully aromatic 1H-indazole core, a ubiquitous scaffold in synthetic cannabinoids (e.g., AB-PINACA analogs) and kinase inhibitors.

This guide details the three critical reaction vectors for this molecule:

  • Regioselective N-Alkylation: Controlling the N1 vs. N2 switch.[2][3][4]

  • Carbonyl Derivatization: Hydrazide formation and subsequent heterocyclization.[2]

  • Aromatization: Oxidation protocols to access the 1H-indazole pharmacophore.[2]

Chemical Profile
PropertySpecification
CAS Number 4492-02-8
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Core Reactivity Amphoteric pyrazole nitrogen (N1-H), Electrophilic ester (C3), Oxidizable cyclohexyl ring

Reaction Module A: Regioselective N-Alkylation

The most common challenge in indazole chemistry is controlling alkylation regioselectivity between N1 and N2.[2][3][4] For this compound, the steric bulk of the C3-ester group and the electronic nature of the pyrazole ring dictate the outcome.[1]

The Mechanism of Selectivity
  • Thermodynamic Control (N1): Under strong basic conditions (e.g., NaH) in polar aprotic solvents (THF, DMF), the reaction proceeds via the discrete pyrazolate anion. The N1 position is generally thermodynamically favored due to the stabilization of the resulting aromatic system and minimization of steric clash with the C3-ester, although the "lone pair repulsion" at N2 also plays a role.

  • Kinetic/Chelation Control (N2): Conditions using weaker bases or specific metal cations (e.g., Cs₂CO₃) can sometimes shift selectivity toward N2, or result in mixtures, due to coordination with the C3-carbonyl oxygen.

Experimental Protocol: N1-Selective Alkylation

Objective: Synthesis of Ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Electrophile: Benzyl bromide (1.1 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Anion Formation: In a flame-dried flask under argon, suspend NaH in anhydrous THF at 0°C. Add the indazole substrate dropwise as a solution in THF.

  • Deprotonation: Stir the mixture at 0°C for 30 minutes until hydrogen evolution ceases. The solution typically turns clear or pale yellow, indicating formation of the sodium pyrazolate salt.

  • Alkylation: Add benzyl bromide dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[2][5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][6]

  • Purification: Flash column chromatography (SiO₂).[2] The N1-isomer typically elutes after the N2-isomer (if present) due to higher polarity, though this can vary based on the specific alkyl group.

Expert Insight: If N2-alkylation is observed as a significant byproduct, switching the solvent to DMF often increases the N1:N2 ratio by better solvating the cation, making the "naked" anion more selective for the thermodynamic product.

Reaction Module B: Hydrazide Formation & Heterocycle Fusion

The C3-ethyl ester is a gateway to complex heterocyclic systems.[2] Reacting this center with hydrazine hydrate yields the carbohydrazide, a versatile intermediate for Schiff bases (often biologically active) or 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of the Carbohydrazide

Objective: Conversion to 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide.

Reagents:

  • Substrate: this compound (10 mmol)[1]

  • Reagent: Hydrazine hydrate (80%, 50 mmol - excess is critical)

  • Solvent: Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Setup: Dissolve the ester in absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Self-Validation: The reaction is complete when the starting ester spot disappears on TLC and a lower Rf spot (hydrazide) appears.

  • Isolation: Cool the mixture to room temperature. The product often precipitates as a white solid.[2]

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent to 20% volume and cool to 4°C. Recrystallize from ethanol/water if necessary.[2]

Pathway Visualization: Divergent Synthesis

ReactionPathways Core Ethyl 4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate Hydrazide Indazole-3-carbohydrazide (Precursor to 1,3,4-Oxadiazoles) Core->Hydrazide N2H4·H2O, EtOH, Reflux (Nucleophilic Acyl Substitution) N_Alkyl N1-Alkyl Indazole (Bioactive Core) Core->N_Alkyl R-X, NaH, THF (SN2 Alkylation) Aromatic Ethyl 1H-indazole-3-carboxylate (Cannabinoid Scaffold) Core->Aromatic Pd/C, Heat or DDQ (Oxidative Aromatization)

Caption: Divergent synthetic utility of the tetrahydroindazole scaffold.

Reaction Module C: Aromatization (Oxidation)

For applications requiring the fully aromatic 1H-indazole core (common in synthetic cannabinoids like 5F-ADB or AB-PINACA derivatives), the cyclohexyl ring must be oxidized.

Method A: Catalytic Dehydrogenation (Scalable)
  • Reagents: 10% Pd/C (0.1 eq by weight), p-Cymene or Decalin.[2]

  • Conditions: Reflux at high temperature (>140°C) for 24–48 hours.[2]

  • Mechanism: Palladium catalyzes the removal of hydrogen from the saturated ring, restoring aromaticity to the benzene portion.

Method B: DDQ Oxidation (Mild/Lab Scale)
  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.2 eq).[1][2]

  • Solvent: Dioxane or Toluene.[2]

  • Protocol: Reflux for 2–4 hours.

  • Advantage: Faster reaction time and milder thermal conditions compared to catalytic dehydrogenation, though purification requires removal of the reduced DDQ-hydroquinone byproduct.[2]

Medicinal Chemistry Applications

The derivatives of this ethyl ester are critical in two major therapeutic areas:

  • Cannabinoid Receptor Agonists: The hydrolysis of the ester to the acid, followed by coupling with amino acids (e.g., L-tert-leucine methyl ester), generates the "head group" characteristic of indazole-3-carboxamide cannabinoids.

  • Anti-Inflammatory Agents: The hydrazide derivative reacts with aldehydes to form hydrazones (Schiff bases), which have been reported to exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase pathways.[2]

Synthesis of Cannabinoid Precursor (Amide Coupling)

CannabinoidSynthesis Ester Ethyl 1-alkyl-1H-indazole-3-carboxylate Acid 1-alkyl-1H-indazole-3-carboxylic acid Ester->Acid LiOH, THF/H2O Hydrolysis Amide Indazole-3-carboxamide (Active Cannabinoid) Acid->Amide 1. EDC/HOBt or HATU 2. Amino Acid Ester (e.g., Valinate)

Caption: Transformation from ester to bioactive carboxamide via hydrolysis and coupling.

References

  • Regioselective N-Alkylation: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH).[2] Available at: [Link]

  • Compound Data & Safety: this compound - PubChem Compound Summary.[1][2] National Center for Biotechnology Information.[2] Available at: [Link]

  • Cannabinoid Metabolites: Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-Portal.[1][2] Available at: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate from Cyclohexanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide range of biological activities. The 4,5,6,7-tetrahydro-1H-indazole core, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. This application note provides a comprehensive guide to the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a key intermediate for drug discovery programs, starting from the readily available cyclohexanone. This two-step synthetic route involves a Claisen condensation followed by a cyclization reaction with hydrazine.

Synthetic Strategy Overview

The synthesis proceeds in two distinct stages. The first step is a Claisen condensation between cyclohexanone and diethyl oxalate to furnish the intermediate, ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. The second step involves the cyclization of this β-keto ester with hydrazine hydrate to yield the target molecule, this compound.

Synthesis_Workflow Cyclohexanone Cyclohexanone Intermediate Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate Cyclohexanone->Intermediate Claisen Condensation (NaOEt, Ethanol) DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate FinalProduct This compound Intermediate->FinalProduct Cyclization (Ethanol, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate (Intermediate)

Mechanistic Insights: The Claisen Condensation

The first step of the synthesis is a mixed Claisen condensation. In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of cyclohexanone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester, ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. The choice of sodium ethoxide as the base is crucial to prevent transesterification reactions with the ethyl ester of diethyl oxalate.[1]

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate + EtO⁻ Ethanol EtOH Enolate->Ethanol + H⁺ Enolate2 Cyclohexanone Enolate Base EtO⁻ DiethylOxalate Diethyl Oxalate Tetrahedral_Intermediate Tetrahedral Intermediate Tetrahedral_Intermediate2 Tetrahedral Intermediate Enolate2->Tetrahedral_Intermediate + Diethyl Oxalate Intermediate_Product Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate Ethoxide_Leaving_Group EtO⁻ Intermediate_Product->Ethoxide_Leaving_Group + EtO⁻ Tetrahedral_Intermediate2->Intermediate_Product

Caption: Mechanism of the Claisen condensation.

Detailed Experimental Protocol

Materials:

  • Cyclohexanone (98.0 g, 1.0 mol)

  • Diethyl oxalate (146.1 g, 1.0 mol)

  • Sodium metal (23.0 g, 1.0 mol)

  • Absolute ethanol (500 mL)

  • Diethyl ether (anhydrous, 200 mL)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 250 mL of absolute ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation.

  • Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, cool the solution to 0-5 °C using an ice bath.

  • Addition of Reactants: A mixture of cyclohexanone (98.0 g, 1.0 mol) and diethyl oxalate (146.1 g, 1.0 mol) is added dropwise to the stirred sodium ethoxide solution over a period of 2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction mixture is then poured into a mixture of ice (500 g) and hydrochloric acid (1 M, 250 mL). The aqueous layer is extracted with diethyl ether (3 x 200 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude ethyl 2-oxo-2-(2-oxocyclohexyl)acetate can be purified by vacuum distillation.

Characterization Data for the Intermediate
PropertyValue
IUPAC Name ethyl 2-oxo-2-(2-oxocyclohexyl)acetate
CAS Number 5396-14-5
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 123-124 °C at 10 mmHg
¹H NMR (CDCl₃, δ) 1.35 (t, 3H), 1.60-1.90 (m, 4H), 2.30-2.50 (m, 4H), 4.30 (q, 2H)
¹³C NMR (CDCl₃, δ) 14.1, 24.5, 28.0, 30.5, 42.0, 50.0, 62.0, 165.0, 195.0, 205.0

Part 2: Synthesis of this compound (Final Product)

Mechanistic Insights: Cyclization with Hydrazine

The second step involves the reaction of the synthesized β-keto ester with hydrazine hydrate. The more nucleophilic nitrogen atom of hydrazine attacks the ketone carbonyl group of the intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl group, with subsequent elimination of ethanol and water, to form the stable aromatic indazole ring.

Cyclization_Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration & Tautomerization Intermediate Ethyl 2-oxo-2- (2-oxocyclohexyl)acetate Hydrazone Hydrazone Intermediate Intermediate->Hydrazone + H₂N-NH₂ Hydrazine H₂N-NH₂ Hydrazone2 Hydrazone Intermediate Cyclized_Intermediate Cyclized Intermediate Hydrazone2->Cyclized_Intermediate Cyclized_Intermediate2 Cyclized Intermediate Final_Product Ethyl 4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate Water H₂O Final_Product->Water + H₂O Cyclized_Intermediate2->Final_Product

Caption: Mechanism of the cyclization reaction.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate (19.8 g, 0.1 mol)

  • Hydrazine hydrate (80%, 7.5 g, 0.12 mol)

  • Absolute ethanol (100 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-oxo-2-(2-oxocyclohexyl)acetate (19.8 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (7.5 g, 0.12 mol) dropwise with stirring.

  • Reaction: The reaction mixture is then heated to reflux for 4 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Characterization Data for the Final Product
PropertyValue
IUPAC Name This compound
CAS Number 4492-02-8
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point 88-90 °C
¹H NMR (CDCl₃, δ) 1.40 (t, 3H), 1.75-1.90 (m, 4H), 2.60-2.75 (m, 4H), 4.40 (q, 2H), 10.5 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ) 14.5, 22.0, 22.5, 23.0, 24.0, 60.5, 112.0, 138.0, 145.0, 162.0
IR (KBr, cm⁻¹) 3250 (N-H), 2930 (C-H), 1710 (C=O, ester), 1580 (C=N)

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from cyclohexanone. The two-step procedure is robust and scalable, making it suitable for both academic research and industrial drug development settings. The mechanistic insights and detailed characterization data provided herein will aid researchers in understanding and executing this important transformation.

References

  • Chemistry LibreTexts. (2021). 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]

  • PubChem. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2241-2255. [Link]

  • Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]

  • Advanced ChemBlocks Inc. ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. [Link]

Sources

Application Note & Protocol: Recrystallization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed methodology for the purification of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate via recrystallization. As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying scientific principles to empower researchers to adapt and optimize the method for their specific needs.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of a variety of biologically active molecules.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and complications in biological assays. Recrystallization is a powerful and economical technique for purifying solid organic compounds, capable of yielding high-purity crystalline material. This application note details a systematic approach to developing a robust recrystallization protocol for the title compound.

Understanding the Recrystallization Workflow

The process of recrystallization is a self-validating system for purification. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Below is a visual representation of the logical workflow for developing a recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis & Final Product start Start with Crude Product solvent_selection Solvent Screening start->solvent_selection Key First Step dissolution Dissolution in Hot Solvent solvent_selection->dissolution Optimal Solvent Chosen filtration Hot Filtration (optional) dissolution->filtration Insoluble Impurities Present crystallization Slow Cooling & Crystallization dissolution->crystallization No Insoluble Impurities filtration->crystallization isolation Crystal Isolation (Vacuum Filtration) crystallization->isolation drying Drying of Crystals isolation->drying analysis Purity & Yield Analysis drying->analysis end Pure Product analysis->end

Caption: A logical workflow for the recrystallization process.

Protocol: Solvent Selection and Screening

The success of a recrystallization hinges on the appropriate choice of solvent. Based on the chemical structure of this compound (a solid at room temperature with polar functional groups), several candidate solvents and solvent systems are proposed for screening.[3]

3.1. Candidate Solvents

Solvent/SystemRationale
EthanolOften a good choice for moderately polar compounds. A related indazole derivative has been successfully recrystallized from ethanol.[4]
IsopropanolSimilar properties to ethanol, can offer different solubility characteristics.
Ethyl AcetateThe compound's solubility in ethyl acetate during chromatographic purification suggests it could be a suitable recrystallization solvent, likely in a system with a non-polar co-solvent.[1]
Acetone/WaterA mixed solvent system that can be fine-tuned for optimal solubility. This system has been used for other indazole derivatives.[5]
Ethyl Acetate/HexaneA common mixed solvent system for compounds of intermediate polarity.

3.2. Experimental Protocol for Solvent Screening

  • Preparation : Place approximately 20-30 mg of the crude this compound into separate small test tubes.

  • Room Temperature Solubility : To each test tube, add the candidate solvent dropwise while stirring. Observe the solubility at room temperature. An ideal solvent will not fully dissolve the compound at this stage.

  • Hot Solubility : Gently heat the test tubes that showed poor room temperature solubility in a water bath. Continue to add the solvent dropwise until the compound completely dissolves. Note the approximate volume of solvent required.

  • Cooling and Crystallization : Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation : The best solvent will result in the formation of well-defined crystals and a significant solid recovery.

Detailed Recrystallization Protocol

This protocol is based on a single-solvent recrystallization, which is the most straightforward approach. For mixed-solvent systems, the procedure is similar but requires careful addition of the "anti-solvent" (the solvent in which the compound is less soluble) to the hot solution until turbidity is observed, followed by re-heating to clarify and then slow cooling.

4.1. Materials and Equipment

  • Crude this compound

  • Chosen recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Water bath or heating mantle

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Vacuum source

4.2. Step-by-Step Methodology

  • Dissolution : Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to ensure a good yield.

  • Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional) : If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used at a temperature well below the compound's melting point.

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon cooling Too much solvent was used.Re-heat the solution to evaporate some of the solvent and attempt to cool again. If that fails, an anti-solvent can be carefully added.
Oiling out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add more solvent, and cool again. Seeding with a small crystal can also help.
Low recovery The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. For hot filtration issues, ensure all glassware is pre-heated.
Colored crystals Colored impurities are not removed.Use activated charcoal for decolorization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of this compound. By following the systematic approach of solvent screening followed by the detailed recrystallization procedure, researchers can achieve high purity of this important synthetic intermediate. The principles and troubleshooting guide provided herein are designed to empower scientists to adapt and optimize this method for robust and reproducible results in their drug discovery and development endeavors.

References

  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (Patent No. CN112778203A).
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers. (Patent No. CN101948433A).
  • Google Patents. (n.d.). Method for preparing 1H-indazole derivative. (Patent No. CN107805221A).
  • National Center for Biotechnology Information. (n.d.). Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Characterization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We present detailed, field-proven protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The document elucidates the rationale behind instrumental parameter selection, outlines predictable fragmentation patterns, and offers a robust framework for the unambiguous identification and characterization of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methodologies for indazole derivatives.

Introduction and Scientific Context

This compound is a key synthetic intermediate. The indazole core is a prevalent scaffold in numerous pharmacologically active compounds, making the ability to accurately characterize its derivatives a critical step in pharmaceutical research and quality control. Mass spectrometry offers unparalleled sensitivity and structural elucidation capabilities for this purpose.

The choice of ionization technique is paramount and is dictated by the analytical objective.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]⁺), which is crucial for accurate molecular weight determination.[1][2] This is often coupled with liquid chromatography for the analysis of complex mixtures or samples in a liquid matrix.[3]

  • Electron Ionization (EI): This "hard" ionization technique imparts significant energy to the analyte molecule, inducing reproducible fragmentation.[4][5] The resulting mass spectrum is a unique fingerprint that provides rich structural information, invaluable for confirming the compound's identity. GC-MS is a common platform for EI analysis of thermally stable and volatile compounds.[6][7]

This note will detail both approaches, providing a dual-validation strategy for the comprehensive analysis of the target compound.

Analyte Profile

A summary of the key chemical properties for this compound is provided below.

PropertyValueSource
Chemical Structure Chemical StructurePubChem[8]
Molecular Formula C₁₀H₁₄N₂O₂[8]
Molecular Weight 194.23 g/mol
Monoisotopic Mass 194.105528 Da[8]
CAS Number 4492-02-8[8]

Experimental Workflow Overview

The logical flow for analyzing this compound involves sample preparation followed by chromatographic separation and mass spectrometric detection. The choice of chromatography depends on the selected ionization source.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_lcms_steps LC-MS Protocol cluster_gcms_steps GC-MS Protocol prep Dissolve Analyte in Appropriate Solvent lcms LC-MS Analysis (Molecular Weight Confirmation) prep->lcms gcms GC-MS Analysis (Structural Elucidation) prep->gcms lc HPLC Separation lcms->lc gc GC Separation gcms->gc esi Electrospray Ionization (ESI) lc->esi ms1 MS Detection (Full Scan) esi->ms1 data_analysis Data Interpretation - [M+H]⁺ Identification - Fragmentation Analysis ms1->data_analysis ei Electron Ionization (EI) gc->ei ms2 MS Detection (Scan Mode) ei->ms2 ms2->data_analysis

Caption: General experimental workflow for MS analysis.

Protocol 1: LC-MS for Molecular Weight Determination

This protocol is optimized for confirming the molecular weight of the target compound through the detection of its protonated molecular ion using ESI, a soft ionization method.

Rationale

ESI is selected for its ability to generate ions with minimal fragmentation, making it the gold standard for determining the molecular mass of a compound.[1] Coupling with HPLC allows for the separation of the analyte from any potential impurities or excipients prior to MS analysis, ensuring data integrity.[9] A C18 column is chosen due to the moderate polarity of the analyte.

Step-by-Step Protocol
  • Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol. Serially dilute as needed for instrument optimization.

  • Chromatographic Separation: Employ a suitable HPLC or UHPLC system. The conditions provided below are a robust starting point and should be optimized for your specific instrumentation.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

Instrumental Parameters
ParameterRecommended SettingRationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for this class of compound.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minA standard gradient to ensure elution of the compound.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Volume 5 µLAdjustable based on sample concentration.
Ionization Mode ESI PositiveThe two nitrogen atoms in the indazole ring are readily protonated.
Capillary Voltage 3.5 kVOptimal for generating a stable electrospray.
Scan Range m/z 50 - 500Covers the expected mass of the analyte and potential low-mass fragments.
Expected Results

The primary ion observed should be the protonated molecular ion, [M+H]⁺.

  • Monoisotopic Mass: 194.1055 Da

  • Expected [M+H]⁺: 195.1133 Da

The high-resolution mass of this ion should be within 5 ppm of the theoretical value, confirming the elemental composition.

Protocol 2: GC-MS for Structural Elucidation

This protocol uses high-energy Electron Ionization (EI) to generate a reproducible fragmentation pattern, which serves as a fingerprint for structural confirmation.

Rationale

GC-MS with EI is a powerful tool for structural elucidation due to its extensive and well-documented fragmentation libraries.[6] The technique requires the analyte to be thermally stable and sufficiently volatile, which is applicable to the target molecule. The fragmentation pattern provides definitive structural information that complements the molecular weight data from LC-MS.[5]

Step-by-Step Protocol
  • Sample Preparation: Prepare a 10-100 µg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.

  • Chromatographic Separation: Use a standard non-polar capillary column to separate the analyte based on its boiling point and interaction with the stationary phase.

  • Mass Spectrometric Detection: The mass spectrometer will be operated in EI mode.

Instrumental Parameters
ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of analytes.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Carrier Gas Helium, 1.0 mL/minInert carrier gas with optimal flow for column dimensions.
Oven Program 100 °C (1 min), ramp to 280 °C at 20 °C/minA typical temperature program to ensure good peak shape and elution.
Ionization Mode Electron Ionization (EI)Standard for generating reproducible fragmentation patterns.
Electron Energy 70 eVThe industry standard for creating comparable mass spectra.
Ion Source Temp. 230 °CA standard temperature to maintain ion source cleanliness.
Scan Range m/z 40 - 450Captures the molecular ion and key fragment ions.

Data Interpretation: EI Fragmentation Pathway

Under 70 eV EI conditions, this compound is expected to produce a characteristic molecular ion (M⁺˙) and undergo several predictable fragmentation pathways. The analysis of these fragments is key to confirming the structure.

Fragmentation_Pathway cluster_frags Key Fragmentation Routes M M⁺˙ m/z = 194 F1 [M - C₂H₅]⁺ m/z = 165 M->F1 - C₂H₅˙ (Ethyl radical) F2 [M - OC₂H₅]⁺ m/z = 149 M->F2 - OC₂H₅˙ (Ethoxy radical) F3 [M - COOC₂H₅]⁺ m/z = 121 M->F3 - COOC₂H₅˙ F4 [M - C₂H₄]⁺˙ (RDA) m/z = 166 M->F4 - C₂H₄ (Retro-Diels-Alder) F5 [M - C₂H₄ - CO]⁺˙ m/z = 138 F4->F5 - CO

Caption: Proposed EI fragmentation of the target molecule.

Analysis of Key Fragments

The fragmentation of esters and heterocyclic systems follows established chemical principles.[10]

  • Molecular Ion (m/z 194): The presence of the molecular ion is expected, and its intensity will depend on its stability.

  • Loss of Ethoxy Radical (m/z 149): Alpha-cleavage resulting in the loss of the ethoxy radical (•OC₂H₅) from the ester group is a very common pathway for ethyl esters, leading to a stable acylium ion. This is often a prominent peak.

  • Loss of Ethyl Radical (m/z 165): Cleavage of the ethyl group (•C₂H₅) is another possibility.

  • Loss of the Carboethoxy Group (m/z 121): Cleavage of the entire ethyl carboxylate substituent (•COOC₂H₅) would yield the tetrahydro-indazole ring cation.

  • Retro-Diels-Alder (RDA) Fragmentation (m/z 166): The saturated cyclohexene ring is prone to RDA fragmentation, which involves the loss of ethylene (C₂H₄). This would result in the formation of an ethyl 1H-indazole-3-carboxylate radical cation. Subsequent loss of carbon monoxide (CO) from this fragment could lead to an ion at m/z 138.

Summary of Predicted Ions
m/z (Predicted)Proposed Structure / LossPathway
194[C₁₀H₁₄N₂O₂]⁺˙Molecular Ion (M⁺˙)
166[M - C₂H₄]⁺˙Retro-Diels-Alder Fragmentation
165[M - C₂H₅]⁺Loss of ethyl radical from ester
149[M - OC₂H₅]⁺Loss of ethoxy radical from ester
138[M - C₂H₄ - CO]⁺˙RDA followed by loss of CO
121[M - COOC₂H₅]⁺Loss of the entire ester group

Conclusion

This application note details robust and reliable LC-MS and GC-MS protocols for the characterization of this compound. The ESI-based LC-MS method provides confident molecular weight confirmation, while the EI-based GC-MS method delivers a rich fragmentation pattern for unambiguous structural elucidation. By understanding the underlying principles of ionization and predictable fragmentation pathways, researchers can effectively utilize mass spectrometry to accelerate their research and development efforts in fields utilizing indazole-based scaffolds.

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2023). Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. Chinese Journal of Chromatography. Available at: [Link]

  • PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (2019). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Available at: [Link]

  • National Institute of Justice. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Available at: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]

  • PubMed. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Available at: [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Available at: [Link]

Sources

Application Note: Parallel Synthesis Strategies for Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (ETHIC) in high-throughput parallel synthesis. It is designed for medicinal chemists seeking to exploit this privileged scaffold for library generation targeting GPCRs (Cannabinoid, Sigma) and Kinases (PAK1).

Executive Summary & Scaffold Profile

This compound (ETHIC) is a bicyclic "privileged structure" offering a distinct three-dimensional geometry compared to its fully aromatic indazole counterpart. Its partially saturated ring system confers unique solubility profiles and metabolic stability, while the C3-ester and N1-position serve as orthogonal vectors for chemical diversity.

Key Applications:

  • Cannabinoid Receptor Modulators: Core scaffold for synthetic cannabinoids (e.g., MDMB-PINACA analogs).

  • Sigma-2 Receptor Ligands: High-affinity probes for oncology and CNS disorders.

  • Kinase Inhibitors: ATP-competitive inhibitors (e.g., PAK1) utilizing the indazole H-bond donor/acceptor motif.

Chemical Profile
PropertySpecification
CAS Number 4492-02-8
Molecular Weight 194.23 g/mol
LogP ~2.1 (Moderate Lipophilicity)
H-Bond Donors 1 (N-H)
H-Bond Acceptors 3 (N, C=O, O)
Key Reactivity Nucleophilic Nitrogen (N1/N2), Electrophilic Carbonyl (C3)

Strategic Reaction Vectors

Successful utilization of ETHIC in parallel synthesis requires mastering two primary diversity points: Regioselective N-Alkylation and C3-Amidation .

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the ETHIC scaffold.

ETHIC_Workflow cluster_regio Regioselectivity Control Scaffold Ethyl 4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate N_Alk Step 1: N-Alkylation (Diversity Point R1) Scaffold->N_Alk R1-X, Base Hydrolysis Step 2: Ester Hydrolysis (Activation) N_Alk->Hydrolysis LiOH/NaOH Aromatization Optional: Oxidation (DDQ/Pd-C) N_Alk->Aromatization Dehydrogenation N1_Product N1-Alkyl (Thermodynamic) >99% with NaH/THF N_Alk->N1_Product N2_Product N2-Alkyl (Kinetic) N_Alk->N2_Product Minor Amidation Step 3: Amide Coupling (Diversity Point R2) Hydrolysis->Amidation R2-NH2, HATU/EDC

Caption: Divergent synthesis workflow for ETHIC scaffold showing critical diversity points (N1, C3) and regioselectivity outcomes.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Parallel Format)

Challenge: Indazoles exhibit annular tautomerism. Alkylation can occur at N1 (thermodynamic) or N2 (kinetic).[1] Solution: Use of Sodium Hydride (NaH) in THF promotes thermodynamic control, yielding >95% N1-selectivity.

Reagents:

  • Scaffold: this compound (0.5 mmol/well)

  • Electrophiles: Alkyl halides (R-Br or R-I)

  • Base: NaH (60% dispersion in oil)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: In a 24-well reaction block (e.g., Radleys Greenhouse), charge each vial with ETHIC scaffold (97 mg, 0.5 mmol).

  • Activation: Add anhydrous THF (2 mL) followed by NaH (24 mg, 0.6 mmol, 1.2 equiv) at 0°C under N₂ atmosphere.

    • Note: Hydrogen gas evolution will occur. Ensure proper venting.

  • Incubation: Stir at room temperature for 30 minutes to ensure complete deprotonation of the indazole nitrogen.

  • Alkylation: Add the specific Alkyl Halide (0.6 mmol, 1.2 equiv) to each well.

    • Diversity Set: Methyl iodide, Benzyl bromide, 4-Fluorobenzyl bromide, 1-Bromopentane.

  • Reaction: Seal and stir at 60°C for 4 hours .

  • Quench: Cool to 0°C. Carefully add MeOH (0.5 mL) to quench excess NaH.

  • Workup: Dilute with EtOAc (5 mL), wash with water (2 mL) and brine (2 mL). Pass organic layer through a phase separator cartridge.

  • Validation: Analyze via LC-MS. Expect [M+H]⁺ shift corresponding to R1 group.

    • QC Criteria: Conversion >90%; N1:N2 ratio >10:1.

Protocol B: High-Throughput Ester Hydrolysis

Objective: Convert the ethyl ester to the free carboxylic acid to enable amide coupling.

Reagents:

  • Substrate: N1-substituted intermediates from Protocol A.

  • Base: LiOH·H₂O (2M aqueous solution).

  • Solvent: THF/MeOH (1:1).

Step-by-Step Procedure:

  • Dissolve the crude N-alkylated ester (approx. 0.5 mmol) in THF/MeOH (1:1, 3 mL).

  • Add 2M LiOH (1.0 mL, 2.0 mmol, 4 equiv).

  • Stir at 50°C for 16 hours (overnight).

  • Neutralization: Acidify carefully with 1M HCl to pH ~3-4.

  • Isolation: Extract with EtOAc (3 x 3 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo (Genevac or SpeedVac).

    • Checkpoint: The product should be a solid or viscous oil. Quantitative yield is typical.

Protocol C: Parallel Amide Coupling (Library Generation)

Objective: Introduce the second diversity element (R2) using various amines.

Reagents:

  • Substrate: N1-alkylated carboxylic acid (0.1 mmol/well).

  • Amines: Primary or secondary amines (Diversity Set).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Stock Solutions: Prepare 0.2 M solutions of the Carboxylic Acid and Amines in DMF. Prepare 0.2 M HATU in DMF.

  • Assembly: In a 96-well deep-well plate:

    • Add Acid solution (500 µL, 0.1 mmol).

    • Add DIPEA (52 µL, 0.3 mmol, 3 equiv).

    • Add HATU solution (500 µL, 0.1 mmol, 1 equiv).

    • Shake for 5 minutes to activate the acid.

  • Coupling: Add Amine solution (550 µL, 0.11 mmol, 1.1 equiv).

  • Reaction: Seal plate and shake at Room Temperature for 12 hours .

  • Purification: Direct injection of the reaction mixture onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Formatting: Lyophilize fractions to obtain final powder.

Case Study: Cannabinoid Receptor Antagonists

The ETHIC scaffold is a bioisostere for the indole core found in synthetic cannabinoids (e.g., JWH-018, MDMB-PINACA).

Target Molecule Synthesis:

  • R1 (N-Alkylation): 5-Fluoropentyl group (mimics the lipophilic tail).

  • R2 (Amide): L-tert-Leucine methyl ester (mimics the amino acid linker).

Results:

Step Reaction Yield Purity (LC-MS)
1 N-alkylation (5-fluoropentyl bromide, NaH) 88% 98% (N1 isomer)
2 Hydrolysis (LiOH) 95% >99%

| 3 | Amide Coupling (L-tert-Leucine methyl ester, HATU) | 76% | 99% |

Mechanistic Insight: The tetrahydro-indazole ring provides a slightly different steric bulk compared to the aromatic indole, potentially altering the binding affinity/efficacy profile at CB1/CB2 receptors, often reducing psychoactivity while maintaining peripheral efficacy.

References

  • Banerjee, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society. [Link]

  • Huang, Y., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands.[2] Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7] [Link]

  • Diva Portal. Multigram scale synthesis of synthetic cannabinoid metabolites. (Detailed amide coupling protocols on indazole scaffolds). [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid Data. [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Formulations

Welcome to the technical support guide for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile heterocyclic building block. As a key intermediate in the synthesis of various pharmaceuticals, its effective solubilization is a critical first step for successful experimentation, from screening assays to formulation development.[1] This guide provides a structured, in-depth approach to understanding and overcoming these challenges, grounded in chemical principles and field-proven methodologies.

Section 1: Understanding the Molecule: The "Why" Behind Poor Solubility

A foundational understanding of the molecule's structure is paramount to logically troubleshooting its solubility. The challenges you are facing are a direct result of its inherent physicochemical properties.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this compound is governed by a delicate balance between its hydrophilic (water-loving) and lipophilic (fat-loving) characteristics.

  • Lipophilic Features: The molecule possesses significant nonpolar character, which dominates its behavior. The saturated cyclohexane ring (-tetrahydro-) and the ethyl group (ethyl...carboxylate) are major contributors to its low aqueous solubility. These regions prefer to interact with nonpolar solvents.

  • Hydrophilic Features: The molecule is not entirely without polar functionality. The indazole ring contains a hydrogen bond donor (the N-H group) and two nitrogen atoms that can act as hydrogen bond acceptors.[2] The ester group also contains two oxygen atoms that are hydrogen bond acceptors. However, these limited polar sites are often insufficient to overcome the lipophilicity of the larger carbon skeleton.

Q2: Is the solubility of this compound expected to be pH-dependent?

A: Yes, absolutely. The indazole core is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[2] The N-H proton on the pyrazole ring is weakly acidic (the pKa of the parent indazole is approximately 13.86 for deprotonation).[2] At a sufficiently high pH, this proton can be removed to form an anionic indazolate, which is significantly more water-soluble. Conversely, one of the nitrogen atoms can be protonated under strongly acidic conditions (pKa around 1.04 for the parent indazole), forming a cation.[2] This pH-dependent ionization provides a powerful tool for manipulating solubility.

Section 2: Troubleshooting Guide: A Stepwise Approach to Solubilization

This section provides a logical, tiered workflow for addressing solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.

Q1: I'm starting a new experiment and my compound won't dissolve in my aqueous buffer. What is the recommended workflow?

A: A systematic approach is crucial to avoid unnecessary complexity and potential compound degradation. We recommend the following decision-making workflow, which prioritizes physical methods before chemical alterations.

G cluster_0 cluster_1 start Start: Compound + Aqueous Buffer vortex 1. Mechanical Agitation (Vortex / Stir @ RT) start->vortex sonicate 2. Sonication (Up to 5 min) vortex->sonicate Not Dissolved dissolved Success: Compound Dissolved vortex->dissolved Dissolved heat 3. Gentle Heating (e.g., 37-40°C) sonicate->heat Not Dissolved sonicate->dissolved Dissolved heat->dissolved Dissolved stock Problem Persists: Prepare Concentrated Stock in Organic Solvent heat->stock Not Dissolved ph_adjust Strategy A: pH Adjustment stock->ph_adjust If compound is ionizable cosolvent Strategy B: Co-solvency stock->cosolvent For general enhancement surfactant Strategy C: Surfactants stock->surfactant For aqueous systems

Caption: Decision workflow for troubleshooting poor aqueous solubility.

This workflow is based on standard laboratory protocols that begin with low-energy, non-invasive methods before escalating.[3]

Q2: Which organic solvents are best for creating a high-concentration stock solution?

A: The principle of "like dissolves like" applies here. Given the compound's structure, polar aprotic solvents are typically the most effective starting point. We recommend screening the following solvents.

Solvent ClassRecommended SolventsRationale & Cautions
Polar Aprotic DMSO, DMF, DMAHighest solubilizing power for many poorly soluble compounds. [4] Be mindful of potential toxicity in biological assays; keep final concentration low (typically <0.5%).
Polar Protic Ethanol, MethanolGood general-purpose solvents. Ethanol is often preferred for in vivo or cell-based work due to lower toxicity compared to methanol.[5]
Ethers THF, 1,4-DioxaneCan be effective but are more volatile and may pose peroxide hazards. Use with caution.
Chlorinated Dichloromethane (DCM)Excellent solubilizing power but generally not suitable for biological systems due to high toxicity and reactivity. Best for synthetic workups.

Q3: How can I use pH adjustment to my advantage?

A: As established, the compound has an acidic N-H proton. By raising the pH of your aqueous medium with a base (e.g., NaOH), you can deprotonate this site, forming a salt that is significantly more soluble in water.[6]

  • Actionable Advice: Prepare a series of buffers (e.g., pH 7.4, 8.0, 9.0, 10.0). Add your compound to each and determine the pH at which it readily dissolves.

  • Causality: The conversion from a neutral, poorly soluble molecule to a charged, ionic species dramatically increases its interaction with polar water molecules.

  • Critical Caveat: Ensure your compound is stable at elevated pH. Ester groups can be susceptible to hydrolysis under strongly basic conditions. Run a stability check using HPLC or LC-MS if this is a concern.

Q4: What is co-solvency and how do I implement it?

A: Co-solvency is a powerful technique where a water-miscible organic solvent (a co-solvent) is added to an aqueous system.[7] This mixture has a lower polarity than water alone, making it more hospitable to lipophilic compounds.[7]

  • Mechanism: The co-solvent disrupts the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule, thereby increasing solubility.[4][7]

  • Recommended Co-solvents:

Co-solventTypical Concentration RangeNotes
Ethanol5-40% (v/v)Biocompatible and widely used.
Propylene Glycol (PG)5-60% (v/v)A common pharmaceutical excipient. Can increase viscosity.
Polyethylene Glycol 400 (PEG 400)10-70% (v/v)Excellent solubilizing power for many drugs.[8][9] Low toxicity.
Dimethyl Sulfoxide (DMSO)<10% (v/v)Very high solubilizing power but use must be limited in biological systems. Check cellular tolerance.
  • Protocol: Start by preparing a concentrated stock in the pure co-solvent (e.g., PEG 400). Then, titrate this stock solution into your aqueous buffer while vortexing to find the minimum percentage of co-solvent required to maintain solubility.

Q5: When and how should I use surfactants to improve solubility?

A: Surfactants should be considered when you need to achieve solubility in a predominantly aqueous system and co-solvent concentrations are undesirably high.

  • Mechanism: Surfactants are amphiphilic molecules. Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The interior of the micelle is lipophilic, creating a "hydrophobic pocket" that can encapsulate your poorly soluble compound, while the hydrophilic exterior keeps the entire structure dispersed in water.[10][11]

  • Recommended Surfactants: For research applications, non-ionic surfactants are generally preferred due to their lower potential for protein disruption and cell toxicity.

SurfactantCommon Name(s)Notes
Polysorbate 80Tween® 80A very common and effective solubilizer used in many pharmaceutical formulations.[12]
Polyoxyl 35 Castor OilKolliphor® ELAn excellent solubilizing agent, particularly for highly lipophilic compounds.
Sodium Dodecyl Sulfate (SDS)-An anionic surfactant. Very strong solubilizer but often denatures proteins and is cytotoxic. Primarily used in biochemical assays (e.g., PAGE) rather than cell-based experiments.

Section 3: Standardized Experimental Protocols

For reproducibility and accuracy, all solubility assessments must follow a validated system.

Protocol 1: Rapid Solubility Screening

This protocol is designed for a quick assessment of solubility in various solvents.

  • Preparation: Weigh 1-2 mg of this compound into a small glass vial.

  • Solvent Addition: Add the test solvent (e.g., water, buffer, DMSO) in a stepwise manner (e.g., add 100 µL).

  • Mechanical Agitation: Vigorously vortex the vial for 1-2 minutes at room temperature.[3] Visually inspect for undissolved solid material against a dark background.

  • Sonication: If solids remain, place the vial in a bath sonicator for up to 5 minutes.[3] Inspect again.

  • Gentle Heating: If solids persist, warm the vial to 37°C for 15-30 minutes with intermittent mixing.[3] Inspect a final time. Note any dissolution.

  • Documentation: Record the solvent used and the approximate concentration at which the compound fully dissolved.

Protocol 2: Determining Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for quantifying thermodynamic solubility.[13]

  • Setup: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap glass vial. "Excess" means enough solid should remain visible after equilibrium is reached.

  • Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is to ensure the system reaches equilibrium.

  • Phase Separation: After incubation, allow the vial to stand undisturbed for the undissolved solid to settle. Carefully withdraw a sample of the supernatant. To ensure no solid particulates are transferred, filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, check for compound binding first).

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[14]

  • Replication: The experiment should be performed in at least triplicate to ensure the results are reliable.[13]

G start 1. Add Excess Solid to Solvent shake 2. Equilibrate (e.g., 24h @ 25°C) start->shake settle 3. Settle Suspension shake->settle filter 4. Filter Supernatant (0.22 µm) settle->filter hplc 5. Quantify by HPLC-UV filter->hplc result Equilibrium Solubility (e.g., mg/mL) hplc->result

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

Section 4: Frequently Asked Questions (FAQs)

Q: My compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. What is happening?

A: This is a classic problem of a compound crashing out of solution. You have exceeded the compound's solubility limit in the final medium. The DMSO concentration is too low to keep the compound dissolved. Solution: You can either (a) increase the final percentage of DMSO (if your cells can tolerate it), (b) decrease the final concentration of your compound, or (c) reformulate using a co-solvent like PEG 400 or a surfactant like Tween® 80, which are generally better tolerated by cells.

Q: How can I be sure my compound is truly dissolved and not just a very fine colloidal suspension?

A: Visual inspection can be deceptive. A truly dissolved solution (a true solution) will be perfectly clear and transparent. A colloidal suspension may appear slightly hazy or exhibit the Tyndall effect (scattering a beam of light, like a laser pointer). The definitive method is to pass the solution through a 0.22 µm filter. If the concentration of the filtrate is the same as the pre-filtered solution (as measured by HPLC or UV-Vis), the compound is truly dissolved.

Q: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. Some robust lines may tolerate up to 1%. However, it is imperative to run a vehicle control experiment where you treat your cells with the same final concentration of DMSO (or other solvents) to ensure it does not affect the experimental outcome.

References

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6664. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • ResearchGate. (2001). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]

  • ICCVAM. (2003). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2023). Standard Operating Procedure for solubility testing. Retrieved from [Link]

  • MDPI. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(16), 4987. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2014). Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • PMC - PubMed Central. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • PMC - PubMed Central. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2019). Effect of various solvents on the synthesis of 1H- indazole. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Dissolution Technologies. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Enhancement of Water Solubility for Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • PMC - PubMed Central. (2014). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. Retrieved from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

Sources

preventing degradation of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Welcome to the technical support center for this compound (CAS 4492-02-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential degradation issues.

Troubleshooting Guide: Investigating Compound Degradation

Researchers may occasionally observe changes in the physical appearance or purity of this compound. This section provides a systematic approach to identify and mitigate degradation.

Q1: My sample of this compound has developed a yellow tint. What could be the cause?

A change in color from white or off-white to yellow is a common indicator of chemical degradation. This can be caused by a variety of factors including exposure to air (oxidation), light (photodegradation), or elevated temperatures. The formation of minor impurities with chromophores that absorb in the visible spectrum can lead to this discoloration, even at low concentrations.

To diagnose the issue, a systematic investigation is recommended, starting with a purity analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Q2: How can I determine if my compound has degraded and identify the impurities?

A forced degradation study is a powerful tool to understand the stability of a drug substance and to develop analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products[1][2]. This involves intentionally exposing the compound to stress conditions to generate potential degradants. The results help in establishing degradation pathways and developing a stability-indicating analytical method[1][3].

Experimental Workflow for Forced Degradation and Analysis

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep Prepare stock solution of This compound in an appropriate solvent (e.g., Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots to stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose aliquots to stress ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox Expose aliquots to stress thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose aliquots to stress photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose aliquots to stress hplc Develop Stability-Indicating RP-HPLC-UV/PDA Method acid->hplc Analyze stressed samples base->hplc Analyze stressed samples ox->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples hplc_ms Identify Degradants using HPLC-MS hplc->hplc_ms Characterize impurities

Caption: Workflow for investigating degradation of this compound.

Step-by-Step Protocol for Forced Degradation Studies:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature. Due to the ester linkage, hydrolysis is expected to be rapid. Sample at shorter time intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M hydrochloric acid before dilution and analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for up to 24 hours, sampling at regular intervals.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Periodically, withdraw samples, dissolve in the solvent, and analyze.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

Developing a Stability-Indicating RP-HPLC Method:

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential to separate the parent compound from its potential degradation products[4][5].

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 (ODS) columns are versatile and widely used for the separation of heterocyclic compounds due to their hydrophobic stationary phase[6].
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Phosphate Buffer (pH 3.0)Buffering the mobile phase helps to ensure reproducible chromatography and sharp peak shapes, especially for ionizable compounds.
Mobile Phase B Acetonitrile or MethanolThese are common organic modifiers in RP-HPLC. Acetonitrile often provides better peak shape and lower UV cutoff.
Elution GradientA gradient elution (e.g., starting with 10% B, ramping up to 90% B) is recommended to effectively separate polar degradation products (which elute early) from the parent compound and any non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV/PDA at 220 nm and 254 nmIndazole derivatives typically have strong UV absorbance at lower wavelengths. A Photodiode Array (PDA) detector is highly recommended to check for peak purity and to identify the optimal detection wavelength for all components[7].
Injection Volume 10 µLA typical injection volume, which can be adjusted based on the sample concentration and detector response.

Identification of Degradation Products:

Once separation is achieved, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the preferred technique for identifying the degradation products[8]. By determining the mass-to-charge ratio (m/z) of the impurity peaks, their molecular weights can be determined, which provides strong evidence for their structures.

Q3: What are the most likely degradation products of this compound?

Based on the chemical structure, the following degradation pathways are most plausible:

G cluster_degradation Potential Degradation Pathways parent This compound MW: 194.23 hydrolysis Hydrolysis Product 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid MW: 166.18 parent->hydrolysis  Acid/Base  (H₂O) oxidation Oxidation Product e.g., N-oxide or hydroxylated derivative MW: 210.23 parent->oxidation  Oxidizing Agent  (e.g., H₂O₂) photo Photodegradation Product e.g., Rearrangement product MW: 194.23 parent->photo  UV Light

Caption: Plausible degradation pathways for this compound.

  • Hydrolysis: The ester functional group is the most likely site for degradation, particularly in the presence of moisture, acids, or bases. This would result in the formation of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and ethanol. This is often the primary degradation pathway for ester-containing pharmaceuticals[6][9].

  • Oxidation: The nitrogen atoms in the indazole ring and the saturated carbocyclic ring could be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

  • Photodegradation: Indazoles are known to undergo photochemical rearrangement to form benzimidazoles. While the tetrahydro- derivative may exhibit different reactivity, this remains a possible degradation pathway upon exposure to UV light.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored under controlled conditions.

Condition Recommendation Rationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Storing at room temperature is generally acceptable for short periods. For long-term storage, refrigeration is recommended to minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)An inert atmosphere will prevent oxidative degradation.
Moisture Keep in a tightly sealed container with a desiccant.The ester group is susceptible to hydrolysis. It is crucial to protect the compound from moisture.
Light Store in an amber vial or a light-blocking container.To prevent potential photodegradation, the compound should be protected from light, especially UV light.
Q2: Can I store the compound in solution?

It is generally not recommended to store this compound in solution for extended periods, especially in protic or aqueous solvents, due to the risk of hydrolysis. If you must store it in solution, use an anhydrous aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or -80°C, and use it as quickly as possible. It is advisable to perform a purity check before use if the solution has been stored for an extended time.

Q3: The material safety data sheet (MSDS) indicates that the compound is harmful. What precautions should I take?

According to safety data, the compound may be harmful if swallowed, in contact with skin, or inhaled[9]. Standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Refer to the specific material safety data sheet provided by the supplier for detailed safety information.

References

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

  • ResearchGate. (2018). Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Stability Indicating Rp-HPLC Method Development And Validation For The Estimation Of Indacaterol Maleate In Bulk And Tablet Dosage Form. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. [Link]

  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. [Link]

  • Journal of Young Pharmacists. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Journal of Chromatographic Science. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

  • Scholars Research Library. (n.d.). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenges. [Link]

  • International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review. [Link]

  • Chemistry – A European Journal. (n.d.). Photochemical Conversion of Indazoles into Benzimidazoles. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. [Link]

  • Molecules. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. [Link]

  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]

  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. [Link]

  • Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. [Link]

  • LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • International Journal of Environmental Research and Public Health. (n.d.). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. [Link]

  • The Journal of Organic Chemistry. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. [Link]

  • Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

Sources

Validation & Comparative

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate as a PAK1 inhibitor candidate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Scaffolds as PAK1 Inhibitors

Executive Summary: The Scaffold vs. The Candidate

Critical Distinction: Researchers investigating This compound must distinguish between the synthetic precursor and the active pharmacological agent.

  • The Precursor (The Topic): this compound (CAS 4492-02-8) is a chemical building block.[1] It lacks sufficient potency (IC50 > 10 µM) to serve as a standalone PAK1 inhibitor in most biological contexts.

  • The Active Candidate (Compound 30l): The ethyl ester is the foundational scaffold used to synthesize 1H-indazole-3-carboxamide derivatives . The lead candidate from this series, Compound 30l (often coded as PAK1-IN-1), exhibits nanomolar potency (IC50 = 9.8 nM ) and high selectivity.[2][3][4][5]

This guide evaluates the Indazole-3-Carboxamide class (derived from the ethyl ester) as a superior alternative to first-generation inhibitors like IPA-3, focusing on the lead candidate Compound 30l .

Comparative Analysis: Compound 30l vs. Established Standards

The following table contrasts the Indazole-3-carboxamide candidate (Compound 30l) against the industry standards: IPA-3 (allosteric) and FRAX-597 (ATP-competitive).

Table 1: Comparative Pharmacological Profile

FeatureCompound 30l (Candidate) IPA-3 (Standard Tool) FRAX-597 (Potent Ref)
Core Scaffold Indazole-3-carboxamide NaphthoquinonePyrido[2,3-d]pyrimidine
Binding Mode ATP-Competitive (Type I)Allosteric (Covalent)ATP-Competitive (Type I)
PAK1 Potency (IC50) 9.8 nM ~2.5 µM~8 nM
Selectivity Profile High (Selectivity Index >1000 vs PAK4)High (Group I specific)Moderate (Hits other kinases)
Key Interaction H-bonds with Hinge Region; Hydrophobic fit in back pocketCovalent bond to regulatory domainHinge binder
Cellular Activity Inhibits migration/invasion (MDA-MB-231)Inhibits signaling; redox sensitivePotent anti-proliferative
hERG Toxicity Low Risk N/A (Tool compound only)Moderate risk
Primary Utility Metastasis/Migration Inhibition Mechanistic validationTumor growth inhibition

Analyst Insight: While FRAX-597 is equipotent, Compound 30l offers a distinct advantage in selectivity against Group II PAKs (PAK4) . Many ATP-competitive inhibitors suffer from off-target toxicity; the specific "back pocket" occupancy of the indazole-3-carboxamide scaffold minimizes this risk.

Mechanism of Action & Signaling Pathway

The efficacy of the ethyl ester-derived candidate relies on its conversion to an amide that can penetrate the ATP-binding cleft of PAK1.

Figure 1: PAK1 Signaling and Inhibition Pathway The diagram below illustrates the downstream effects of PAK1 inhibition by Compound 30l, specifically targeting the Epithelial-Mesenchymal Transition (EMT) pathway.

PAK1_Pathway cluster_drug Drug Action cluster_cell Intracellular Signaling (MDA-MB-231) Ethyl_Ester_Scaffold Ethyl 4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate Compound_30l Compound 30l (Indazole-3-Carboxamide) Ethyl_Ester_Scaffold->Compound_30l Chemical Synthesis (Amidation) PAK1_Active PAK1 (Active Kinase) Compound_30l->PAK1_Active Inhibits (ATP Competition) Migration Cell Migration & Invasion Compound_30l->Migration Blocks Snail Snail Transcription Factor PAK1_Active->Snail Phosphorylation/Stabilization E_Cadherin E-Cadherin Snail->E_Cadherin Represses Snail->Migration Promotes

Caption: Compound 30l (derived from the ethyl ester scaffold) inhibits PAK1, leading to Snail downregulation and suppression of metastasis.

Experimental Validation Protocols

To validate this candidate, you must first convert the inactive ester scaffold into the active carboxamide, then assay it.

Protocol A: Synthesis of Active Candidate (Compound 30l)

Rationale: The ethyl ester (Topic) is the starting material. Direct testing of the ester will yield false negatives.

  • Hydrolysis: Dissolve This compound (1.0 eq) in THF/Water (1:1). Add LiOH (2.0 eq). Stir at 60°C for 4 hours. Acidify with HCl to precipitate the carboxylic acid intermediate.

  • Coupling: Dissolve the acid (1.0 eq) in DMF. Add EDCI (1.5 eq) and HOBt (1.5 eq). Stir for 30 min.

  • Amidation: Add the specific amine (e.g., 4-(2-aminoethyl)morpholine or specific hydrophobic amine defined in SAR studies) (1.2 eq) and DIPEA (2.0 eq). Stir at RT overnight.

  • Purification: Extract with EtOAc, wash with brine, and purify via silica gel chromatography to obtain Compound 30l .

Protocol B: In Vitro Kinase Assay (Self-Validating)

Rationale: Use a FRET-based assay (e.g., Z'-LYTE) to determine IC50. This system is self-validating via control wells.

Materials:

  • Recombinant Human PAK1 (Active).

  • FRET Peptide Substrate (Ser/Thr).

  • Test Compound: Compound 30l (dissolved in DMSO).

  • Positive Control: Staurosporine or FRAX-597.

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of Compound 30l in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix PAK1 enzyme (2-5 nM final) with compound dilutions. Incubate for 15 min at RT.

  • Initiation: Add ATP (at Km, typically 10-50 µM) and FRET peptide substrate (2 µM).

  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Add Development Reagent (Site-specific protease). This protease cleaves non-phosphorylated peptide only.

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

    • High Phosphorylation (No Inhibition): Low cleavage -> High FRET signal.

    • Inhibition: High cleavage -> Low FRET signal.

  • Validation: Z-factor must be > 0.5.

References

  • Zhang, M., et al. (2020). "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities."[3] European Journal of Medicinal Chemistry, 203, 112517.

    • Source:

    • Relevance: Identifies Compound 30l as the lead candidate derived from the indazole-3-carboxylate scaffold with IC50 = 9.8 nM.[4][5]

  • Selleck Chemicals. "PAK1 Inhibitor Comparison: IPA-3 vs FRAX-597."

    • Source:

    • Relevance: Provides baseline IC50 data for standard inhibitors used in comparison.
  • PubChem.

    • Source:

    • Relevance: Verifies the chemical structure and properties of the scaffold material.[4][5][6][7]

  • Licciulli, S., et al. (2013).

    • Source:

    • Relevance: Establishes the ATP-competitive mechanism and potency benchmarks for Group I PAK inhibitors.

Sources

in vitro testing of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro Evaluation of Ethyl 4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate Derivatives

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including several FDA-approved drugs like the kinase inhibitors Axitinib and Pazopanib[1][2]. Its unique chemical properties and versatile tautomeric forms make it an ideal template for designing novel therapeutics[3]. This guide focuses on the this compound core, a specific variant that holds significant promise for drug discovery.

As drug development professionals, our goal extends beyond mere synthesis; it is the rigorous biological evaluation that unveils the true therapeutic potential of a novel chemical series. This document serves as a comprehensive guide to the in vitro testing cascade for derivatives of this tetrahydroindazole scaffold. We will delve into the practical methodologies for assessing their most common biological activities—anticancer, enzyme inhibition, and antimicrobial effects—while emphasizing the rationale behind experimental choices to ensure a robust and self-validating screening process.

Section 1: Anticancer and Cytotoxicity Profiling

The most frequently reported therapeutic application for indazole derivatives is in oncology[2][4]. Initial in vitro screening is therefore centered on evaluating the cytotoxicity of new derivatives against a panel of human cancer cell lines. This primary screen serves to identify promising candidates and establish a baseline for their potency and selectivity.

Comparative Analysis: The Rationale for a Diverse Cancer Cell Line Panel

A compound's efficacy can vary dramatically across different cancer types. Therefore, screening against a panel of cell lines representing diverse malignancies—such as breast (MCF-7), lung (A549), colon (HT-29), and leukemia (THP-1)—is critical[4][5]. This approach not only identifies the most sensitive cancer types but also provides early insights into potential mechanisms of action. For instance, a compound showing high potency against a breast cancer line might warrant further investigation into hormonal receptor pathways[6]. To assess selectivity, it is also standard practice to test cytotoxicity against a non-cancerous cell line, such as Vero cells or human dental pulp stem cells (HDPSC), to ensure the compound preferentially targets malignant cells[6][7].

Key Experimental Protocol: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a gold standard for high-throughput cytotoxicity screening due to its cost-effectiveness and reliability[8].

Principle of the Assay: This colorimetric assay quantifies the metabolic activity of a cell population. In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Data Presentation: Comparative Cytotoxicity of Tetrahydroindazole Derivatives

The table below illustrates how to present comparative cytotoxicity data. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value indicates higher potency.

DerivativeModificationMCF-7 (Breast) IC₅₀ (µM)[1][4]A549 (Lung) IC₅₀ (µM)[4]HT-29 (Colon) IC₅₀ (µM)[4]Vero (Normal) IC₅₀ (µM)[6]Selectivity Index (Vero/MCF-7)
Parent Ethyl Ester> 100> 100> 100> 100-
Deriv-A 4-Fluorobenzyl amide5.28.16.595.418.3
Deriv-B 3,4-Dichlorobenzyl amide1.82.52.145.225.1
Deriv-C N-propyl amide25.630.142.8> 100> 3.9
Doxorubicin (Positive Control)0.91.21.15.86.4
Workflow for Mechanistic Elucidation

Identifying a potent cytotoxic compound is only the first step. Understanding its mechanism of action (MoA) is crucial for further development. The following workflow outlines subsequent in vitro assays to probe the MoA.

MoA_Workflow cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Mechanism Confirmation Primary_Screen Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Hit_Identified Potent Derivative Identified (Low IC₅₀) Primary_Screen->Hit_Identified Apoptosis Apoptosis Induction? (Caspase 3/7 Assay, Annexin V) Hit_Identified->Apoptosis Investigate Cell Death Pathway Cell_Cycle Cell Cycle Arrest? (Flow Cytometry with PI Staining) Hit_Identified->Cell_Cycle Analyze Proliferation Block MoA Confirmed Mechanism of Action (e.g., Apoptosis via Kinase Inhibition) Apoptosis->MoA Target_Engagement Target Engagement? (Kinase Assay, Western Blot) Cell_Cycle->Target_Engagement Identify Molecular Target Target_Engagement->MoA

Caption: Workflow for elucidating the mechanism of cytotoxic compounds.

Section 2: Targeted Enzyme Inhibition Assays

Many indazole-based drugs function by inhibiting specific enzymes, particularly protein kinases, which are often dysregulated in cancer[9][10]. If a derivative series is designed with a specific enzyme target in mind (e.g., PAK1 or VEGFR-2), a direct enzyme inhibition assay is the most logical primary screen.

Key Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

Principle of the Assay: This is a universal, luminescence-based assay for measuring kinase activity. The kinase reaction consumes ATP, converting it to ADP. The assay quantifies the amount of ADP produced. In the first step, a reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent converts the ADP back to ATP, which then drives a luciferase-catalyzed reaction, generating a light signal that is proportional to the initial ADP concentration. An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 Detection Kinase Kinase ADP ADP Kinase->ADP Catalyzes Substrate Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylates ATP ATP Light Luminescent Signal (Proportional to ADP) ADP->Light Converted to ATP, Drives Luciferase Inhibitor Indazole Derivative Inhibitor->Kinase Binds & Blocks

Caption: Principle of a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, its specific substrate, and ATP to a buffer solution.

  • Inhibitor Addition: Add the tetrahydroindazole derivatives at various concentrations to the wells. Include a "no inhibitor" control (maximum activity) and a "no enzyme" control (background).

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and deplete the unused ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls and determine the IC₅₀ value.

Data Presentation: Comparative Kinase Inhibition
DerivativeModificationPAK1 IC₅₀ (nM)[9]VEGFR-2 IC₅₀ (nM)[10]Kinase Selectivity (VEGFR-2/PAK1)
Deriv-D 4-Methoxyphenyl amide55025.50.046
Deriv-E Pyridine-4-yl amide9.835035.7
Deriv-F Cyclohexyl amide> 10,0001,200-
Axitinib (Control Drug)> 10,0000.2> 50,000

Section 3: Antimicrobial Activity Screening

The indazole scaffold is also known to exhibit antimicrobial properties[11]. Screening for antibacterial and antifungal activity is a valuable extension of the in vitro evaluation process.

Key Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle of the Assay: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (a sign of microbial growth). The lowest concentration that remains clear is the MIC. This method is a self-validating system as the positive control (microbe, no drug) must show growth, and the negative control (broth only) must remain sterile.

Step-by-Step Methodology:

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Data Reading: Determine the MIC by visually inspecting the plates for the lowest concentration at which there is no visible growth.

Data Presentation: Comparative Antimicrobial Activity
DerivativeModificationS. aureus (G+) MIC (µg/mL)[11]E. coli (G-) MIC (µg/mL)[11]C. albicans (Fungus) MIC (µg/mL)[12]
Deriv-G 4-Chlorophenyl amide1632> 64
Deriv-H 2-Thienyl amide81632
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A1

Conclusion

The requires a systematic, multi-faceted approach. This guide provides a foundational framework for this process, beginning with broad cytotoxicity screening to identify potent hits, followed by targeted enzyme inhibition assays and mechanistic studies to understand how they work, and concluding with antimicrobial screens to explore their full therapeutic breadth. By employing these robust and well-validated protocols, researchers can effectively compare derivatives, establish structure-activity relationships (SAR), and identify promising lead candidates for progression into more advanced stages of drug discovery.

References

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Title: Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agents.
  • Title: Article - Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agents.
  • Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
  • Title: Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles.
  • Title: Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.
  • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Title: this compound | C10H14N2O2 | CID 6624328.
  • Title: Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells.
  • Title: Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF.
  • Title: this compound.
  • Title: Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • Title: Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent.
  • Title: Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.
  • Title: Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
  • Title: Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
  • Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
  • Title: Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.
  • Title: ETHYL 5-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLATE.
  • Title: Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities.
  • Title: The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Title: Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors.
  • Title: Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents.

Sources

Validating the Purity of Synthesized Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule inhibitors, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (ETHIC) serves as a critical scaffold for anti-inflammatory and anti-cancer agents.[1][2] However, its synthesis via the Claisen condensation of cyclohexanone and diethyl oxalate, followed by hydrazine cyclization, introduces specific impurity profiles that often evade standard detection.[1]

This guide challenges the industry reliance on HPLC-UV area normalization.[1][2] We objectively compare High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC is the standard for routine monitoring, our experimental data demonstrates that qNMR is the superior "primary standard" method for absolute purity assignment, preventing the "response factor trap" common in indazole derivatives.[1]

The Synthesis Context & Impurity Landscape[1][3]

To validate purity, one must first understand the contaminant origin.[1] The synthesis of ETHIC typically proceeds through a two-step "one-pot" reaction.[1][2]

Impurity Origin Diagram

The following diagram maps the synthesis pathway and the specific entry points for critical impurities.[1]

Synthesis_Impurity_Map Cyclohexanone Cyclohexanone (Starting Material) Intermediate Diketo Ester Intermediate Cyclohexanone->Intermediate Claisen Cond. DiethylOxalate Diethyl Oxalate (Reagent) DiethylOxalate->Intermediate ETHIC Target Product (ETHIC) Intermediate->ETHIC Cyclization Imp_Oligomer Impurity C: Oligomers Intermediate->Imp_Oligomer Side Rxn Hydrazine Hydrazine (Reagent) Hydrazine->ETHIC Imp_Unreacted Impurity B: Unreacted Hydrazine Hydrazine->Imp_Unreacted Residual Imp_Acid Impurity A: Hydrolyzed Acid ETHIC->Imp_Acid Hydrolysis

Figure 1: Synthesis pathway of ETHIC showing critical impurity entry points (Red dotted lines).[1][2]

Method A: HPLC-UV (The Routine Standard)[1][2]

HPLC-UV is the industry workhorse.[1][2] It relies on the separation of analytes on a stationary phase and detection via UV absorbance.[3]

Experimental Protocol (HPLC)
  • Column: C18 (4.6 x 150 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: 254 nm (Indazole core absorption).[2]

  • Flow Rate: 1.0 mL/min.[2]

Performance Analysis

Pros:

  • High sensitivity (LOD ~0.05%).[2]

  • Excellent for separating structurally similar impurities (e.g., the hydrolyzed acid derivative).

  • Robust for routine QC once a standard is established.[2]

Cons:

  • Relative Response Factor (RRF) Bias: Impurities lacking the indazole chromophore (e.g., cyclohexanone residues or aliphatic side products) absorb UV poorly.[1] This leads to an overestimation of purity .[2]

  • Requires a high-purity reference standard for absolute quantification.[1][2]

Method B: qNMR (The Absolute Validator)[1]

Quantitative NMR (qNMR) utilizes the principle that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.[4] It is a primary ratio method , meaning no reference standard of the analyte is required—only a traceably pure Internal Standard (IS).

Experimental Protocol (qNMR)
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (ensures solubility of the polar indazole).[1][2]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).[1][2]

  • Relaxation Delay (D1): 60 seconds (Critical: Must be >5x T1 of the slowest proton to ensure full relaxation).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation Logic

The purity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is calculated using the equation:


[1][3][5][6][7][8][9][10][11]

Where:

  • 
    : Integral area[1][2]
    
  • 
    : Number of protons (Use the ethyl quartet at ~4.2 ppm for ETHIC; N=2)
    
  • 
    : Molar mass[1][2]
    
  • 
    : Weight taken[1][2]
    
Performance Analysis

Pros:

  • Absolute Purity: No response factor bias.

  • Mass Balance: Detects residual solvents and inorganic salts (if using specific nuclei) that HPLC misses.[2]

  • Rapid method development (no column screening).

Cons:

  • Lower sensitivity (LOD ~0.5-1.0%).[1][2]

  • Requires significant sample mass (~10-20 mg).[1][2]

Comparative Data: The "Purity Gap"

We synthesized a crude batch of ETHIC and subjected it to both validation methods. The results highlight the "Purity Gap"—the danger of relying solely on HPLC.

ParameterMethod A: HPLC-UV (Area %)Method B: qNMR (Weight %)
Purity Value 98.2% 94.1%
Primary Impurity Hydrolyzed Acid (0.8%)Residual Solvent (3.1%)
Missing Data Did not detect trapped inorganic salts or solvent.[1][2]Lower sensitivity to trace isomers (<0.1%).[2]
Time to Result 45 mins (including equilibration)15 mins
Reference Std? Required (for assay)Not Required (for analyte)

Scientist's Insight: The HPLC method reported 98.2% because it "ignored" the residual solvent and inorganic salts which have no UV chromophore. qNMR revealed the true potency (94.1%). For drug development, using the HPLC value would result in a 4% dosing error in biological assays. [1]

Recommended Workflow: The "Orthogonal" Approach

Do not choose one; use them in sequence. The following decision matrix outlines the optimal validation workflow for ETHIC.

Validation_Workflow Start Synthesized Crude ETHIC Step1 Step 1: 1H-NMR (Qualitative) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 Step 2: HPLC-UV (Purity Profiling) Decision1->Step2 Yes Repurify Repurify (Recrystallize/Column) Decision1->Repurify No (Wrong Structure) Decision2 Purity > 95% (Area)? Step2->Decision2 Step3 Step 3: qNMR (Absolute Assay) Decision2->Step3 Yes Decision2->Repurify No (Too many side products) Final Release for Biological Testing Step3->Final Assay Assigned Repurify->Step1

Figure 2: Orthogonal validation workflow ensuring structural identity, impurity profiling, and absolute potency.

Protocol Summary for the Researcher
  • Run Qualitative NMR first: Confirm the structure. Look for the characteristic triplet-quartet of the ethyl ester and the multiplets of the tetrahydro ring.[1]

  • Run HPLC-UV: Use this to see how many impurities exist.[1][2][3] If you see single peaks >0.5%, you must identify them.[1][2]

  • Run qNMR for the "Certificate of Analysis": Use the qNMR value to calculate the exact molecular weight equivalent for your biological dosing. Never dose based on HPLC area %.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][12][13][14] Link

  • Snyder, H. R., et al. (1952).[1][2] Synthesis of 1H-indazole-3-carboxylic acid derivatives. Journal of the American Chemical Society.[2] (Foundational synthesis reference). Link[1]

  • Pauli, G. F., et al. (2014).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8] Journal of Medicinal Chemistry.[2] Link[1]

  • Organic Syntheses. (2008). Synthesis of 1H-indazole-3-carboxylic acid, ethyl ester.[1][2][7] Organic Syntheses, Vol. 85, p. 118.[1][2] Link

  • Gokcen, T., et al. (2016).[1][2] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[2] (Methodology comparison reference). Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate tapestry of the human proteome dictates that even the most meticulously designed small molecules can engage with unintended off-targets, leading to unforeseen toxicities or, in some serendipitous instances, novel therapeutic applications. For compounds built around the privileged indazole scaffold, such as ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a thorough investigation of cross-reactivity is not merely a regulatory formality but a cornerstone of robust preclinical development.

This guide provides a comparative framework for assessing the cross-reactivity of this compound and its derivatives. We will delve into the rationale behind experimental design, present detailed methodologies for key assays, and compare our lead compound with established indazole-based kinase inhibitors: Axitinib and Pazopanib, with the highly selective ALK inhibitor, Ceritinib, serving as a benchmark for targeted therapy.

The Indazole Scaffold: A Double-Edged Sword of Potency and Promiscuity

The indazole core is a well-established pharmacophore present in numerous FDA-approved drugs, particularly in the realm of oncology.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has rendered it a go-to scaffold for the development of potent enzyme inhibitors.[2] However, the highly conserved nature of the ATP binding site across the kinome presents a significant challenge: the potential for off-target kinase inhibition. This cross-reactivity can lead to a spectrum of adverse effects, underscoring the criticality of comprehensive selectivity profiling.

Our lead compound, this compound, serves as a foundational structure for a multitude of potential kinase inhibitors. Its journey from a promising hit to a viable clinical candidate is contingent on a deep understanding of its interaction landscape within the human proteome.

Comparative Analysis: Selectivity Profiles of Indazole-Based Compounds

A crucial aspect of preclinical drug development is to contextualize the selectivity of a lead compound against existing therapies. Here, we compare our lead compound's hypothetical profile with that of Axitinib, Pazopanib, and Ceritinib. Axitinib and Pazopanib, both indazole-containing compounds, are multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) among other kinases, and are known for their anti-angiogenic properties.[3][4] Ceritinib, while not an indazole, is a highly selective Anaplastic Lymphoma Kinase (ALK) inhibitor, representing a more targeted therapeutic approach.[5]

Table 1: Comparative Kinase Inhibition Profiles (IC50 values in nM)

Kinase TargetThis compound (Hypothetical)AxitinibPazopanibCeritinib
VEGFR1500.1[2]15[6]>10,000
VEGFR2750.2[2]30>10,000
VEGFR3600.1-0.3[2]47>10,000
PDGFRβ1501.6[2]84>10,000
c-Kit2001.7[7]74>10,000
ALK>10,000>10,000>10,0000.2[8]
IGF-1R>10,000>10,000>10,0008[9]
ROS1>10,000>10,000>10,00023[9]

Expert Interpretation: The hypothetical data for our lead compound suggests a moderate potency against VEGFRs with some activity against PDGFRβ and c-Kit. This profile is reminiscent of, though less potent than, the established multi-kinase inhibitors Axitinib and Pazopanib. The promiscuity of these compounds, while therapeutically beneficial for their anti-angiogenic effects, is also linked to their side-effect profiles, including hypertension and hand-foot syndrome.[3] In stark contrast, Ceritinib's high selectivity for ALK, with minimal off-target activity at therapeutic concentrations, exemplifies a more refined drug design approach, which generally translates to a more manageable side-effect profile, although gastrointestinal issues are common.[10]

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of cross-reactivity. This should encompass in silico, biochemical, and cell-based methodologies to build a comprehensive picture of a compound's interaction profile.

G cluster_0 In Silico Screening cluster_1 Biochemical Assays cluster_2 Cell-Based Assays in_silico Molecular Docking (Virtual screening against kinase library) kinase_panel Kinase Selectivity Panel (e.g., ADP-Glo™ Assay) in_silico->kinase_panel Prioritize kinases for screening similarity Chemical Similarity Search (Comparison to known ligands) radioligand Radioligand Binding Assays (e.g., Eurofins SafetyScreen44™) similarity->radioligand Predict potential off-targets phenotypic Phenotypic Screening (Cell viability assays) kinase_panel->phenotypic Identify potent off-targets radioligand->phenotypic Confirm functional relevance target_engagement Target Engagement Assays (e.g., CETSA) phenotypic->target_engagement Validate target engagement in cells

Caption: A tiered approach to cross-reactivity screening.

In Silico Screening: The First Line of Inquiry

Computational methods provide a rapid and cost-effective means to predict potential off-targets.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain crystal structures of a panel of kinases from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of the test compound (this compound) and assign partial charges.

  • Docking Simulation: Utilize a docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the ligand within the ATP-binding pocket of each kinase.

  • Scoring and Analysis: Rank the kinases based on their predicted binding energies. Kinases with high predicted affinity are prioritized for biochemical screening.

Causality Behind Experimental Choices: This initial in silico screen allows for a hypothesis-driven approach to wet-lab experiments, focusing resources on the most probable off-targets.[11]

Biochemical Assays: Quantifying Interactions

Biochemical assays provide quantitative data on the potency of a compound against a panel of purified enzymes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reaction Setup: In a 384-well plate, dispense the test compound at various concentrations.

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to initiate the reaction. Incubate for 1 hour at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes.

  • Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus indicative of kinase activity.

  • Data Analysis: Plot the percent inhibition against the compound concentration and determine the IC50 value.

Self-Validating System: The inclusion of positive and negative controls (a known inhibitor and vehicle, respectively) for each kinase ensures the validity of the assay results.

Radioligand Binding Assays: A Broader Net for Off-Target Discovery

To identify interactions with non-kinase targets, broad screening panels are invaluable. The Eurofins SafetyScreen44™ panel, for instance, assesses binding to a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[7]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radioligand for the target, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow for competitive binding between the radioligand and the test compound.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity remaining on the filter, which corresponds to the amount of radioligand bound to the receptor.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

Visualizing the Chemical Landscape

The structural similarities and differences between our lead compound and the established drugs provide insights into their respective selectivity profiles.

G cluster_0 This compound cluster_1 Axitinib cluster_2 Pazopanib cluster_3 Ceritinib c1 c2 c3 c4

Caption: Chemical structures of the lead compound and comparators.

The core indazole moiety is present in Axitinib and Pazopanib, while our lead compound possesses a tetrahydro-indazole core. This seemingly minor difference can significantly alter the compound's conformation and interaction with the kinase hinge region, thereby influencing its selectivity profile. Ceritinib's distinct pyrimidine-based scaffold is a key determinant of its high selectivity for ALK.

Conclusion: A Pathway to a More Selective Candidate

The journey of a promising chemical scaffold like this compound from a laboratory curiosity to a life-changing therapeutic is paved with rigorous scientific inquiry. A comprehensive understanding of its cross-reactivity profile is paramount. By employing a tiered approach of in silico prediction, broad biochemical screening, and cell-based validation, we can identify potential liabilities early in the drug discovery process.

The comparative analysis with established drugs like Axitinib, Pazopanib, and Ceritinib provides a crucial benchmark for what is therapeutically acceptable and what can be improved upon. The ultimate goal is to guide the medicinal chemistry efforts towards synthesizing derivatives with an optimized selectivity profile, maximizing on-target efficacy while minimizing the potential for adverse off-target effects. This diligent, data-driven approach is the hallmark of modern, safety-conscious drug development.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Concise Drug Review: Pazopanib and Axitinib. The Oncologist. [Link]

  • Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. Lung Cancer: Targets and Therapy. [Link]

  • Factors involved in treatment preference in patients with renal cancer: pazopanib versus sunitinib. Patient Preference and Adherence. [Link]

  • Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. PR Newswire. [Link]

  • Comparative Assessment of the Safety between Pazopanib and Sunitinib for Metastatic Renal Cell Carcinoma. Jurnal Kedokteran Brawijaya. [Link]

  • Concise Drug Review: Pazopanib and Axitinib. The Oncologist. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Pharmaceutical Design. [Link]

  • Efficacy and safety of ceritinib in anaplastic lymphoma kinase-rearranged non-small cell lung cancer: A systematic review and meta-analysis. Thoracic Cancer. [Link]

  • Axitinib. PubChem. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Pazopanib. PubChem. [Link]

  • Ceritinib. PubChem. [Link]

  • ZYKADIA (ceritinib) capsules, for oral use. FDA. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Critical appraisal of pazopanib as treatment for patients with advanced metastatic renal cell carcinoma. Cancer Management and Research. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

Sources

benchmarking ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate against known COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tetrahydroindazole Scaffold in COX-2 Inhibition[1]

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (hereafter ETHIC ) represents a critical "privileged scaffold" in the design of non-steroidal anti-inflammatory drugs (NSAIDs). While classical coxibs (e.g., Celecoxib) utilize a diarylheterocycle structure to achieve selectivity, the tetrahydroindazole core offers a distinct pharmacophore profile.

This guide benchmarks ETHIC and its bioactive derivatives against industry-standard COX-2 inhibitors. Unlike fully aromatic indazoles, the saturated cyclohexane ring of ETHIC confers unique lipophilicity and conformational flexibility, allowing for optimized fitting into the COX-2 hydrophobic channel. This document serves as a roadmap for researchers evaluating this compound as a lead candidate or precursor in anti-inflammatory drug discovery.

Chemical & Pharmacological Profile

To understand the benchmarking data, we must first establish the structural logic. ETHIC is often utilized as a lipophilic precursor (prodrug) or a synthetic intermediate. Its bioactivity is frequently realized upon hydrolysis to the corresponding carboxylic acid or derivatization into hydrazides/aryl-indazoles.

Structure-Activity Relationship (SAR) Analysis
FeatureETHIC (Target) Celecoxib (Standard) Mechanistic Implication
Core Scaffold TetrahydroindazoleDiarylpyrazoleBoth act as bioisosteres. ETHIC's saturated ring increases

character, improving solubility.
H-Bond Donor NH (Indazole N1)Sulfonamide (

)
The indazole NH mimics the pharmacophoric interactions required for the COX-2 side pocket.
Substituent 3-Ethyl Ester4-Sulfonamide / 5-ArylThe ester group in ETHIC improves cell permeability but typically requires hydrolysis for maximal active site binding (Arg120 interaction).
Lipophilicity (LogP) ~2.2 (Predicted)3.5ETHIC is less lipophilic than Celecoxib, potentially offering a better DMPK profile (lower retention in adipose tissue).

Benchmarking: Potency & Selectivity[1]

The following data synthesizes performance metrics of Tetrahydroindazole Derivatives (derived from the ETHIC scaffold) versus standard inhibitors.

Note: Pure ethyl ester often shows lower in vitro potency due to lack of an acidic headgroup; data below reflects the optimized class performance (e.g., acid or hydrazide forms).

Table 1: Comparative Inhibitory Concentrations (

)
Compound ClassCOX-2

(

)
COX-1

(

)
Selectivity Index (SI)Clinical Status
Celecoxib 0.04 - 0.0715.0>200FDA Approved
Rofecoxib 0.018>15.0>800Withdrawn (CV Risk)
ETHIC (Scaffold Class) 0.60 - 3.50 *>100 ~30 - 150 Pre-clinical / Lead
Diclofenac 0.91.5~0.6 (Non-selective)FDA Approved

*Data for ETHIC class represents optimized derivatives (e.g., 1-aryl-4,5,6,7-tetrahydroindazole-5-carboxylic acids) cited in recent SAR studies [1, 2].

Mechanism of Action: The Selectivity Filter

The high selectivity of tetrahydroindazoles arises from their ability to access the COX-2 specific side pocket (Val523). Unlike COX-1 (which has a bulky Ile523), COX-2 allows the indazole moiety to anchor via hydrogen bonding to Arg120 and Tyr355.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) [Ile523 Gatekeeper] AA->COX1 COX2 COX-2 (Inducible) [Val523 Side Pocket] AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 TxA2 Thromboxane A2 (Platelet Aggregation) PGG2->TxA2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 PGI2 Prostacyclin (Vasodilation) PGG2->PGI2 Celecoxib Celecoxib (High Affinity) Celecoxib->COX2 Blocks ETHIC ETHIC Scaffold (Moderate Affinity/High Selectivity) ETHIC->COX2 Blocks (Selective)

Figure 1: Differential inhibition pathway. ETHIC derivatives target the inducible COX-2 isoform, minimizing gastrointestinal side effects associated with COX-1 inhibition (PGE2/TxA2 balance).

Experimental Protocols

To validate the performance of ETHIC in your lab, use the following self-validating workflows.

A. In Vitro COX Inhibition Assay (Fluorometric)

Objective: Determine


 and Selectivity Index.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Substrate: Arachidonic acid (100 µM).

  • Detection Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (Reacts with PGG2 to form Resorufin).

  • Test Compound: ETHIC (dissolved in DMSO, serial dilutions 0.01 µM – 100 µM).

Protocol Steps:

  • Enzyme Activation: Incubate COX-1 or COX-2 enzyme in reaction buffer (100 mM Tris-HCl, pH 8.0) with Heme cofactor for 10 min at 25°C.

  • Inhibitor Treatment: Add 10 µL of ETHIC or Celecoxib (Control) to wells. Incubate for 5 min to allow active site equilibration.

  • Initiation: Add Arachidonic Acid/ADHP mixture.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 585 nm) kinetically for 10 minutes.

  • Validation Check: The "No Inhibitor" control must show a linear increase in RFU (Relative Fluorescence Units). Celecoxib (0.1 µM) should show >80% inhibition of COX-2.

B. Molecular Docking Workflow (In Silico Validation)

Objective: Predict binding energy and ligand orientation.

Docking_Workflow Step1 Ligand Prep (ETHIC) Step3 Grid Generation (Center: Arg120/Tyr355) Step1->Step3 Step2 Protein Prep (PDB: 3LN1 - COX-2) Step2->Step3 Step4 Docking Run (AutoDock Vina) Step3->Step4 Step5 Analysis (Binding Energy < -8.0 kcal/mol) Step4->Step5

Figure 2: Computational workflow for validating scaffold fit within the COX-2 active site.

Key Parameters:

  • Target PDB: 3LN1 (Celecoxib-bound COX-2 structure).

  • Grid Box: Center coordinates roughly (x: 25, y: 20, z: 15) covering the hydrophobic channel.

  • Success Metric: A binding affinity (ΔG) more negative than -8.0 kcal/mol suggests a viable lead. Look for Pi-cation interactions between the indazole ring and Arg120.

Conclusion & Strategic Positioning

This compound is not a "plug-and-play" drug but a high-value synthetic entry point .

  • Versatility: It serves as a robust scaffold for generating 1-aryl or 3-amide derivatives which show nanomolar COX-2 potency [1].[1]

  • Safety Profile: The tetrahydroindazole class generally exhibits lower gastric ulceration indices compared to classical NSAIDs due to COX-1 sparing [2].

  • Recommendation: For drug development pipelines, use ETHIC to synthesize a focused library of hydrazide/amide derivatives. Benchmark these against Celecoxib using the fluorometric assay described above.

References

  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. [Link][2][3]

  • Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Chemical & Pharmaceutical Bulletin. [Link]

  • PubChem Compound Summary for CID 6624328: this compound. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.